molecular formula C11H8F2 B2912400 2-(Difluoromethyl)naphthalene CAS No. 140135-76-8

2-(Difluoromethyl)naphthalene

Cat. No.: B2912400
CAS No.: 140135-76-8
M. Wt: 178.182
InChI Key: ZVBIWWNNFYJULG-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)naphthalene is an organic compound with the molecular formula C11H8F2. It is a derivative of naphthalene, where a difluoromethyl group (CF2H) is attached to the second carbon of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)naphthalene typically involves the introduction of the difluoromethyl group to a naphthalene derivative. One common method is the difluoromethylation of naphthalene using difluorocarbene precursors. This reaction can be catalyzed by transition metals such as palladium or copper under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize difluoromethylating agents like ClCF2H (chlorodifluoromethane) in the presence of suitable catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Difluoromethyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)naphthalene involves its interaction with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This property makes it useful in drug design, as it can improve the pharmacokinetic properties of pharmaceuticals. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity to biological targets .

Comparison with Similar Compounds

Uniqueness: 2-(Difluoromethyl)naphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications, particularly in pharmaceuticals and materials science .

Properties

IUPAC Name

2-(difluoromethyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBIWWNNFYJULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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